molecular formula C8H15NO5S B12611698 4-Pentenoic acid, 2-[(aminosulfonyl)oxy]-4-methyl-, ethyl ester, (2S)- CAS No. 648918-72-3

4-Pentenoic acid, 2-[(aminosulfonyl)oxy]-4-methyl-, ethyl ester, (2S)-

Cat. No.: B12611698
CAS No.: 648918-72-3
M. Wt: 237.28 g/mol
InChI Key: BMNYKVSGKQGUSX-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Pentenoic acid, 2-[(aminosulfonyl)oxy]-4-methyl-, ethyl ester, (2S)- is a chiral ethyl ester derivative of 4-pentenoic acid. Its structure features:

  • A 4-pentenoic acid backbone with a double bond at the 4-position.
  • A methyl group at position 3.
  • An aminosulfonyloxy group (-OSO₂NH₂) at position 2 in the (2S)-configuration.
  • An ethyl ester moiety at the terminal carboxyl group.

Properties

CAS No.

648918-72-3

Molecular Formula

C8H15NO5S

Molecular Weight

237.28 g/mol

IUPAC Name

ethyl (2S)-4-methyl-2-sulfamoyloxypent-4-enoate

InChI

InChI=1S/C8H15NO5S/c1-4-13-8(10)7(5-6(2)3)14-15(9,11)12/h7H,2,4-5H2,1,3H3,(H2,9,11,12)/t7-/m0/s1

InChI Key

BMNYKVSGKQGUSX-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC(=C)C)OS(=O)(=O)N

Canonical SMILES

CCOC(=O)C(CC(=C)C)OS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentenoic acid, 2-[(aminosulfonyl)oxy]-4-methyl-, ethyl ester, (2S)- typically involves multiple steps. One common method includes the esterification of 4-Pentenoic acid with ethanol in the presence of a strong acid catalyst. The resulting ethyl ester is then subjected to sulfonation using a sulfonyl chloride reagent under basic conditions to introduce the aminosulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Pentenoic acid, 2-[(aminosulfonyl)oxy]-4-methyl-, ethyl ester, (2S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aminosulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Pentenoic acid, 2-[(aminosulfonyl)oxy]-4-methyl-, ethyl ester, (2S)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Pentenoic acid, 2-[(aminosulfonyl)oxy]-4-methyl-, ethyl ester, (2S)- involves its interaction with specific molecular targets. The aminosulfonyl group can form strong interactions with enzymes, potentially inhibiting their activity. This inhibition can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues by Substituent Variation

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key References
Target Compound : 4-Pentenoic acid, 2-[(aminosulfonyl)oxy]-4-methyl-, ethyl ester, (2S)- -OSO₂NH₂ at C2, -CH₃ at C4, ethyl ester Likely C₈H₁₃NO₅S* ~235.26* Not provided Inferred from nomenclature
4-Pentenoic acid, 2-amino-2-methyl-, ethyl ester -NH₂ at C2, -CH₃ at C2, ethyl ester C₈H₁₅NO₂ 157.21 114968-87-5
4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-, ethyl ester, (2R) -Boc-protected amino at C2, -CH₃ at C2, ethyl ester C₁₃H₂₃NO₄ 257.33 88072-90-6
Ethyl 2-methyl-4-pentenoate -CH₃ at C2, ethyl ester C₈H₁₄O₂ 142.20 53399-81-8
2-Pentenoic acid, 4-methyl-, ethyl ester, (Z)- Double bond at C2, -CH₃ at C4, ethyl ester C₈H₁₄O₂ 142.20 Not provided

*Calculated based on substituents.

Key Observations:

Boc-protected derivatives (e.g., CAS 88072-90-6) exhibit increased steric bulk and lipophilicity, influencing solubility and synthetic utility .

Stereochemical Considerations :

  • The (2S)-configuration in the target compound may affect biological activity or synthetic pathways, as seen in chiral analogs like (2R)-configured derivatives .

Double Bond Position: 2-Pentenoic acid esters (e.g., (Z)-4-methyl isomer) differ in reactivity and metabolic stability due to the double bond’s position .

Insights:
  • Ethyl ester moieties in analogs like Ethyl 2-methyl-4-pentenoate are associated with volatility, implying the target may have similar physicochemical traits .

Biological Activity

4-Pentenoic acid, 2-[(aminosulfonyl)oxy]-4-methyl-, ethyl ester, (2S)- (CAS Number: 1365481-13-5) is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial effects, toxicity, and relevant research findings.

Chemical Structure

The chemical structure of 4-Pentenoic acid, 2-[(aminosulfonyl)oxy]-4-methyl-, ethyl ester, (2S)- is represented as follows:

C8H15NO5S\text{C}_8\text{H}_{15}\text{N}\text{O}_5\text{S}

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. A study demonstrated that its antibacterial effect is notably stronger than that of phenyl salicylate against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli). The minimum inhibitory concentration (MIC) was determined through standard microbiological techniques, revealing promising results:

Microorganism Compound Comparison Drug Effectiveness
S. aureus4-Pentenoic acid derivativePhenyl salicylate3x more effective
E. coli4-Pentenoic acid derivativePhenyl salicylateSignificant effect
Fungi4-Pentenoic acid derivativeFluconazoleComparable effect

The compound showed a pronounced antifungal activity comparable to fluconazole while exhibiting more than 3.5 times lower toxicity than the reference drug.

Toxicity Studies

Toxicity assessments indicated a high safety profile for 4-Pentenoic acid derivatives. The lethal dose (LD50) was found to be greater than 5000 mg/kg , suggesting low acute toxicity in animal models. Observations included general health status and behavioral changes over a 14-day period post-administration.

Case Studies

  • Study on Antimicrobial Efficacy : A laboratory study tested the compound against various bacterial strains, demonstrating its effectiveness in inhibiting growth at relatively low concentrations. The results were statistically significant compared to controls.
  • Toxicological Assessment : In another study, the compound was administered to rats to evaluate its safety profile. No adverse effects were noted at high doses, supporting its potential as a safe therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.